molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B1624034 Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate CAS No. 24146-36-9

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B1624034
CAS No.: 24146-36-9
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a thiazolidine derivative that has been extensively studied for its biological activity. This compound is known for its versatility and has found applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester typically involves a multi-step process. One common method includes the reaction of ethyl 2-cyanoacetate with potassium carbonate at room temperature, followed by the addition of ethyl 2-mercaptoacetate. The mixture is then heated at reflux for 50 minutes, cooled to room temperature, and subsequently treated with water and ethanol. The final product is obtained through filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester
  • Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester

Uniqueness

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl acetate
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InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
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Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
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Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ACETATE
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Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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URL https://www.osha.gov/chemicaldata/263
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
Record name ETHYL ACETATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name Ethyl acetate
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Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
Record name ETHYL ACETATE
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Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
Record name ETHYL ACETATE
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Record name Ethyl acetate
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Record name ETHYL ACETATE
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Record name Acetic acid ethyl ester
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Record name Ethyl acetate
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Record name Ethyl acetate
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 4
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 5
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

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